N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.17427596 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stabilization of Ecologically Clean Diesel Fuel
N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, among other sterically hindered phenol derivatives, has been studied for its application in stabilizing ecologically clean diesel fuel. Research conducted by Koshelev et al. (1996) explored the use of such compounds in combinations with metal deactivators to enhance the stability of diesel fuels, indicating a potential application in fuel technology and environmental sustainability (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).
Synthesis and Biological Evaluation
The compound's derivatives have been synthesized and evaluated for their potential anticholinesterase activities. In a study by Kaya et al. (2016), a series of novel piperazine-containing hydrazone derivatives were explored, showcasing the compound's versatility in creating bioactive molecules with potential therapeutic applications (Kaya, Özkay, Temel, & Kaplancıklı, 2016).
Design and Antimicrobial Activity
Research into the design and synthesis of new piperazine derivatives has demonstrated their antimicrobial potential. A study by Muhammet (2023) focused on the antimicrobial evaluation of a synthesized piperazine derivative, highlighting the compound's role in developing new antimicrobial agents (Muhammet, 2023).
Synthesis and Characterization for Dual Antihypertensive Agents
Marvanová et al. (2016) explored the synthesis and characterization of new piperazine derivatives as potential dual antihypertensive agents. This research underscores the compound's potential in pharmacological applications, particularly in cardiovascular health (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
Inducers of Apoptosis in Cancer Research
Another significant application lies in cancer research, where derivatives of the compound have been identified as inducers of apoptosis. Sirisoma et al. (2009) discovered that certain benzohydrazide derivatives function as apoptosis inducers, offering a pathway to new cancer therapies (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
Bioactivities of Mannich Bases with Piperazines
The compound's derivatives have also been synthesized and evaluated for their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. Gul et al. (2019) synthesized new Mannich bases, demonstrating the compound's potential in therapeutic applications and drug design (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Eigenschaften
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18-7-9-19(10-8-18)6-5-15(21)17-16-12-13-3-2-4-14(20)11-13/h2-4,11-12,20H,5-10H2,1H3,(H,17,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZNIVLUXDXCIT-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.